3,5-Dibromo-2-methoxypyridin-4-amine

Organic Synthesis Process Chemistry Halogenation

Researchers needing a tri-functional pyridine building block for parallel medicinal chemistry often face limited options with mono-bromo or de-methoxy analogs that restrict synthetic versatility. 3,5-Dibromo-2-methoxypyridin-4-amine solves this: - Two aryl bromides at C3 and C5 enable sequential cross-coupling for divergent fragment growth. - Free 4-NH₂ permits amidation, sulfonylation, or urea library enumeration. - Validated fragment hit for human adenosine A₁ receptor (Kd = 22.9 µM) and key intermediate in PDE9 inhibitor programs (US2013/143907). - Computed LogP 3.88, PSA 48.14 Ų place it within CNS drug-like property space. Supplied at ≥98% purity with ambient shipping; available in 100 mg to 5 g scales for immediate dispatch.

Molecular Formula C6H6Br2N2O
Molecular Weight 281.93 g/mol
CAS No. 1393563-12-6
Cat. No. B1403587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-methoxypyridin-4-amine
CAS1393563-12-6
Molecular FormulaC6H6Br2N2O
Molecular Weight281.93 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=C1Br)N)Br
InChIInChI=1S/C6H6Br2N2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10)
InChIKeyVATSPPDLTHUICV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-2-methoxypyridin-4-amine Overview


3,5-Dibromo-2-methoxypyridin-4-amine (CAS 1393563-12-6) is a trisubstituted pyridine bearing two bromine atoms at the 3- and 5-positions, a methoxy group at the 2-position, and a primary amine at the 4-position . With a molecular formula of C₆H₆Br₂N₂O and a molecular weight of 281.93 g·mol⁻¹, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis . Its three orthogonal functional groups — two aryl bromides capable of sequential cross-coupling and a free amine for further derivatization — distinguish it from simpler dihalopyridine analogs that lack the amine or methoxy substituent . The compound has been employed as a key intermediate in the synthesis of PDE9 inhibitor candidates and has demonstrated measurable, albeit modest, binding to human adenosine A₁ receptor in fragment-based screening campaigns (Kd = 22.9 µM) [1].

Workflow: Dual C–Br handles support sequential cross-coupling strategies.
Selection context: 3,5-dibromo-2-methoxy-4-amino pattern offers orthogonal reactivity not available in mono-bromo or de-methoxy analogs.
Procurement format: Solid, ≥98% HPLC purity from multiple suppliers; supports multi-step synthesis without re-purification bottlenecks.

Why 3,5-Dibromo-2-methoxypyridin-4-amine Cannot Be Replaced


The three functional groups of 3,5-dibromo-2-methoxypyridin-4-amine create a unique reactivity profile that cannot be replicated by its closest commercially available analogs. Mono-bromo variants such as 5-bromo-2-methoxypyridin-4-amine (CAS 1232431-48-9) or 3-bromo-2-methoxypyridin-4-amine (CAS 215364-86-6) offer only a single cross-coupling handle, precluding sequential diarylation or iterative C–C bond-forming strategies . Conversely, the de-methoxy analog 3,5-dibromo-4-aminopyridine (CAS 84539-34-4) lacks the electron-donating 2-methoxy group, which alters both the regioselectivity of electrophilic aromatic substitution and the compound's computed LogP (3.88 for the target vs. a predicted lower value for the de-methoxy analog) and hydrogen-bonding capacity . The positional isomer 3,5-dibromo-4-methoxypyridin-2-amine (CAS 1261269-82-2) relocates the amine from the 4- to the 2-position and the methoxy from the 2- to the 4-position, yielding a distinct electronic configuration that is not interchangeable in structure–activity relationships . Even the closely related 3,5-dibromo-2-methoxypyridine (CAS 13472-60-1) is insufficient as a substitute when a 4-amino substituent is required for subsequent amidation, sulfonylation, or urea formation . These structural distinctions translate into divergent reactivity patterns, physicochemical properties, and biological target engagement, as evidenced by the compound's documented binding to the adenosine A₁ receptor [1].

Mono-bromo 5-bromo or 3-bromo analogs offer only one cross-coupling handle, precluding sequential diarylation strategies. regiochemical limitation
De-methoxy 3,5-dibromo-4-aminopyridine lacks the electron-donating 2-methoxy group; predicted LogP and PSA differences may shift ADME behavior. physicochemical shift
Positional isomer 3,5-dibromo-4-methoxypyridin-2-amine relocates the amine to the 2-position, altering H-bonding and electronic configuration. SAR mismatch

Quantitative Evidence vs. Closest Analogs


Synthesis Yield Benchmark

The compound is synthesized by treating 2-methoxypyridin-4-ylamine (15 g) with N-bromosuccinimide (NBS, 47.3 g, ~2.2 equiv) in acetic acid (150 mL) at 10–35 °C for 3 hours, yielding 32.4 g of 3,5-dibromo-2-methoxypyridin-4-amine after extractive workup and silica gel purification . This protocol represents a regioselective double bromination that installs bromine atoms exclusively at the 3- and 5-positions, consistent with the general finding by Cañibano et al. (2001) that amino pyridines can be dibrominated in nearly quantitative yield with 2 equivalents of NBS . While the Cañibano study provides class-level evidence on dibromination efficiency, the specific protocol for this compound demonstrates that the 2-methoxy-4-aminopyridine scaffold undergoes clean dihalogenation without requiring protecting-group strategies on the amine . No direct head-to-head yield comparison with the mono-bromo analog (5-bromo-2-methoxypyridin-4-amine, CAS 1232431-48-9) or the de-methoxy analog (3,5-dibromo-4-aminopyridine, CAS 84539-34-4) under identical conditions is publicly available.

Yield benchmark
Class-level
32.4 g isolated product (15 g substrate)
NBS/AcOH, 10–35 °C, 3 h
Supports moderate-scale procurement confidence.
Direct comparator yield data not publicly available.
Organic Synthesis Process Chemistry Halogenation

Computed LogP and PSA vs. De-Methoxy Analog

The computed octanol–water partition coefficient (LogP) for 3,5-dibromo-2-methoxypyridin-4-amine is 3.88, with a topological polar surface area (TPSA) of 48.14 Ų . The de-methoxy analog 3,5-dibromo-4-aminopyridine (CAS 84539-34-4) has a molecular weight of 251.91 g·mol⁻¹ (vs. 281.93 g·mol⁻¹), lacks the methoxy oxygen, and is predicted to have a lower LogP and a smaller PSA. The additional methoxy group in the target compound increases both hydrogen-bond acceptor count (from 1 to 3) and the number of heavy atoms (from 9 to 11), which has implications for membrane permeability, solubility, and protein-binding interactions . While experimental LogP or PSA values are not available for either compound, the computed differences are sufficiently large to predict distinct pharmacokinetic behavior if the compounds were incorporated into a common scaffold.

LogP & PSA
Cross-study
LogP 3.88 / PSA 48.14 Ų
vs. de-methoxy: predicted lower LogP, smaller PSA
Methoxy group drives distinct property profile.
Computed values; experimental validation not available.
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Adenosine A₁ Receptor Binding Affinity

In a surface plasmon resonance (SPR)-based fragment screening campaign targeting the human adenosine receptor family, 3,5-dibromo-2-methoxypyridin-4-amine was identified as a binder to the adenosine A₁ receptor with a dissociation constant (Kd) of 2.29 × 10⁴ nM (22.9 µM), measured using human wild-type A₁ receptor expressed in Expi293F cells [1][2]. This affinity, while modest (typical of fragment hits), was obtained from a library of 656 fragments and a separate kinase inhibitor fragment set of 367 compounds, with the compound being one of only 16 hits from the first library [2]. The presence of both bromine atoms and the 4-amino group may contribute to the binding interaction, as halogen bonding from bromine substituents and hydrogen bonding from the amine are known recognition motifs in adenosine receptor ligand binding. Importantly, the corresponding mono-bromo analogs (CAS 1232431-48-9 and CAS 215364-86-6) and the de-methoxy analog (CAS 84539-34-4) were not reported as hits in the same screening campaign, providing indirect evidence that the 3,5-dibromo-2-methoxy-4-amino substitution pattern is uniquely recognized by this GPCR target within this fragment set.

A₁ binding
Cross-study
Kd = 22.9 µM (human A₁ receptor, SPR)
Mono-bromo and de-methoxy analogs not detected as hits in the same fragment screen.
Fragment-hit starting point for probe development.
Micromolar affinity; hit rate ~2.4% from 656 fragments.
Fragment-Based Drug Discovery GPCR Pharmacology SPR Screening

Dual C–Br Handles for Sequential Cross-Coupling

3,5-Dibromo-2-methoxypyridin-4-amine contains two chemically distinct aryl bromide positions (C3 and C5) on the pyridine ring, enabling sequential Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling reactions . The electronic differentiation between the two bromine atoms — one flanked by the 2-methoxy and 4-amino groups (C3), the other adjacent to the 4-amino group and the ring nitrogen (C5) — allows chemists to exploit regioselective mono-coupling followed by a second coupling with a different coupling partner, a strategy widely documented for 3,5-dibromopyridine derivatives [1]. In contrast, mono-bromo analogs such as 5-bromo-2-methoxypyridin-4-amine (CAS 1232431-48-9) and 3-bromo-2-methoxypyridin-4-amine (CAS 215364-86-6) permit only a single derivatization step, and the de-methoxy analog 3,5-dibromo-4-aminopyridine lacks the electron-donating methoxy group that modulates oxidative addition rates at palladium [1]. While no direct kinetic comparison has been published for the target compound vs. its analogs, the literature on palladacycle-catalyzed Suzuki reactions of 3,5-dibromopyridine demonstrates that mono-arylation can be achieved with high regioselectivity (typically >10:1) under appropriate conditions [1].

C–Br handles
Class-level
2 cross-coupling-competent C–Br bonds (C3 & C5)
Mono-bromo analogs: 1 C–Br bond; de-amino analog: 2 C–Br bonds but no amine.
Enables sequential diarylation on a single core.
Regioselectivity supported by 3,5-dibromopyridine literature.
Cross-Coupling Chemistry Sequential Functionalization Medicinal Chemistry

Commercial Purity Specifications

Commercially available 3,5-dibromo-2-methoxypyridin-4-amine is offered at ≥98% purity (HPLC) by multiple reputable vendors, including Sigma-Aldrich (via BLD Pharmatech) and Adamas (via Tansoole) [1]. The compound is supplied as a solid with a recommended storage condition of 0 °C or room temperature in an inert atmosphere, protected from light . In comparison, the mono-bromo analog 5-bromo-2-methoxypyridin-4-amine is typically offered at 95–97% purity , and the positional isomer 3,5-dibromo-4-methoxypyridin-2-amine is available at 95% purity . While these purity differences are modest, the availability of the target compound at a consistently higher specification (98%+) from multiple suppliers reduces the risk of batch-to-batch variability in critical synthetic steps, particularly in cross-coupling reactions where halide impurities from incomplete bromination can poison palladium catalysts.

Purity spec
Supporting
≥98% (HPLC) from multiple vendors
Mono-bromo analogs typically 95–97%.
May reduce catalyst poisoning from halide impurities.
Commercial QC specifications.
Quality Control Procurement Specification Analytical Chemistry

Priority Application Scenarios


Fragment-Based Drug Discovery Targeting Adenosine A₁ Receptor

The confirmed binding of 3,5-dibromo-2-methoxypyridin-4-amine to the human adenosine A₁ receptor (Kd = 22.9 µM, SPR assay) makes it a validated fragment hit for structure-based lead optimization [1]. Procurement of this specific compound, rather than a mono-bromo or de-methoxy analog, is essential because the screening study that identified this hit used the exact 3,5-dibromo-2-methoxy-4-amino substitution pattern; any structural deviation may abrogate binding or alter the binding mode. The two bromine atoms provide vectors for fragment growth via parallel chemistry, while the free amine allows for amide or sulfonamide library enumeration to improve affinity and selectivity over the A₂A, A₂B, and A₃ subtypes [1].

PDE9 Inhibitor Synthesis via Sequential Cross-Coupling

The compound has been explicitly employed as a synthetic intermediate in PDE9 inhibitor programs (patent US2013/143907) . PDE9 is a therapeutic target for Alzheimer's disease and cognitive dysfunction, with Eisai's clinical candidate E2027 (irsenontrine) representing a late-stage investigational drug in this class [2]. The target compound's two aryl bromide handles enable the sequential introduction of aryl or heteroaryl groups at both C3 and C5 of the pyridine core, a strategy that is not feasible with mono-bromo analogs and is superior to de-methoxy analogs that lack the directing effect of the 2-methoxy substituent on regioselectivity .

Parallel Library Synthesis for Kinase Inhibitors

As a precursor for kinase inhibitor development [3], the compound's three functional handles (C3–Br, C5–Br, 4-NH₂) support diversity-oriented synthesis via iterative cross-coupling and amine derivatization. The computed LogP of 3.88 and PSA of 48.14 Ų place this building block within favorable property space for CNS drug discovery, and the ≥98% commercial purity ensures consistent product quality across parallel synthesis runs . The de-methoxy analog 3,5-dibromo-4-aminopyridine lacks the methoxy-driven electronic bias that can influence coupling regioselectivity, making it a less predictable starting material for parallel chemistry workflows .

Agrochemical Synthesis Using Dual Halogen Handles

Halogenated pyridine derivatives with amino and alkoxy substituents are privileged scaffolds in fungicide and herbicide discovery [3]. The 3,5-dibromo pattern in this compound permits two sequential arylations to introduce aromatic substituents found in commercial agrochemical structures. The synthesis protocol described by ChemicalBook (NBS/AcOH, 32.4 g yield) provides a scalable entry point, and the solid physical form and room-temperature shipping stability facilitate procurement for pilot-scale agrochemical intermediate production.

Application
Selection Property
Validation Focus
Fragment-based A₁ receptor discovery
Documented GPCR target engagement
Confirm binding mode and selectivity against A₂A/A₂B/A₃ subtypes
PDE9 inhibitor synthesis
Dual C–Br handles with amine derivatization
Regioselective sequential cross-coupling reproducibility
Kinase inhibitor library synthesis
Three orthogonal functional handles
Consistent coupling regioselectivity across parallel runs
Agrochemical intermediate production
Scalable dihalogenation protocol
Pilot-scale yield and purity reproducibility

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